molecular formula C15H24O5 B110505 alpha-Dihydroartemisinin CAS No. 81496-81-3

alpha-Dihydroartemisinin

Cat. No.: B110505
CAS No.: 81496-81-3
M. Wt: 284.35 g/mol
InChI Key: BJDCWCLMFKKGEE-KDTBHNEXSA-N
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Scientific Research Applications

Alpha-Dihydroartemisinin has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Alpha-Dihydroartemisinin (DHA), a derivative of artemisinin, is primarily used to treat malaria. Its main targets are the erythrocytic stages of Plasmodium species, particularly Plasmodium falciparum . DHA also targets key factors such as apoptosis-related BAX, FASL, and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, and telomerase . Furthermore, PDGFRα is a potential molecular target of DHA .

Mode of Action

DHA works by inhibiting nucleic acid and protein synthesis in the erythrocytic stages of P. falciparum . The endoperoxide bond in DHA can be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents . These radicals may target essential parasite macromolecules, causing the parasite’s death .

Biochemical Pathways

DHA affects several biochemical pathways. It causes severe oxidative stress in parasites and tumors by inducing excessive reactive oxygen species production . DHA also kills tumor cells by inducing programmed cell death, blocking the cell cycle, and enhancing anti-tumor immunity . Moreover, DHA inhibits inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .

Pharmacokinetics

DHA has a low bioavailability due to extensive metabolism and its chemical instability . Artesunate, a prodrug of DHA, is converted to DHA by esterases in the stomach . DHA is metabolized in the body with a half-life of about 4-11 hours . The pharmacokinetics of DHA can be altered by pregnancy and acute malaria infection .

Result of Action

The action of DHA results in the death of P. falciparum parasites, thereby treating malaria . DHA also has anti-tumor effects, as it effectively inhibits the proliferation of certain cancer cells by increasing the protein expression of caspase-8, cleaved caspase-9, and Bim, activating Bid, and inducing cytochrome c release .

Action Environment

The action of DHA is influenced by environmental factors. For instance, the transmission of malaria, which DHA is used to treat, is low in cold climates, high altitudes, and dry environments because mosquitoes cannot breed there . Furthermore, the development of resistance to DHA can be influenced by factors such as poor-dosing regimen and substandard products in developing countries .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Alpha-Dihydroartemisinin interacts with various enzymes and proteins. It non-covalently binds liver fatty acid binding protein (FABP1) with micromolar affinity, acting as a FABP1-dependent peroxisome proliferator-activated receptor alpha agonist . It also regulates key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It significantly inhibits glioma cell proliferation in both temozolomide-resistant cells and glioma stem-like cells . It induces apoptosis via the mitochondria-mediated pathway by initiating mitochondrial dysfunction before promoting apoptosis . It also reduces spheroid formation of U-87 and U251 stem cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the activation of the endoperoxide bond by reduced heme or ferrous iron . This leads to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents . These radicals may target essential parasite macromolecules, causing parasite death .

Temporal Effects in Laboratory Settings

This compound has been shown to cause cellular iron depletion in a time- and concentration-dependent manner . It decreases iron uptake and disturbs iron homeostasis in cancer cells, independent of oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to reduce glomerular permeability and improve proteinuria in lupus nephritis mice by inhibiting vascular endothelial growth factor (VEGF) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to modulate iron homeostasis . It also decreases iron uptake, thereby disturbing iron homeostasis in cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to cause cellular iron depletion, decreasing iron uptake and disturbing iron homeostasis in cancer cells .

Subcellular Localization

The subcellular localization of this compound has been studied. It has been found to partially localize near the parasite mitochondria upon treatment with dihydroartemisinin . It has also been found to localize to the parasite endoplasmic reticulum, Rab-positive vesicles, and sites adjacent to cytostomes .

Preparation Methods

Alpha-Dihydroartemisinin is synthesized from artemisinin through a reduction process. The reduction is typically carried out using sodium borohydride in an alcohol solvent such as ethanol or methanol . The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid oxidation. Industrial production methods involve large-scale extraction of artemisinin from Artemisia annua, followed by its reduction to this compound using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Alpha-Dihydroartemisinin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Alpha-Dihydroartemisinin is unique among artemisinin derivatives due to its high potency and low toxicity. Similar compounds include:

This compound stands out for its broad spectrum of activity, including antimalarial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDCWCLMFKKGEE-KDTBHNEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045962
Record name alpha-Dihydroartemisinin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81496-81-3, 71939-50-9
Record name α-Dihydroartemisinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81496-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Artenimol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Dihydroartemisinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR)
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Record name 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR)
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Record name .ALPHA.-DIHYDROARTEMISININ
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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